Cas no 2008564-74-5 (2-Fluoro-4-(1h-pyrazol-3-yl)benzaldehyde)

2-Fluoro-4-(1h-pyrazol-3-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2008564-74-5
- 2-fluoro-4-(1h-pyrazol-3-yl)benzaldehyde
- EN300-842977
- SCHEMBL21414769
- 2-Fluoro-4-(1h-pyrazol-3-yl)benzaldehyde
-
- MDL: MFCD31590009
- インチ: 1S/C10H7FN2O/c11-9-5-7(1-2-8(9)6-14)10-3-4-12-13-10/h1-6H,(H,12,13)
- InChIKey: HYTMTEZFTFMENP-UHFFFAOYSA-N
- SMILES: FC1=C(C=O)C=CC(=C1)C1=CC=NN1
計算された属性
- 精确分子量: 190.05424101g/mol
- 同位素质量: 190.05424101g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- XLogP3: 1.4
2-Fluoro-4-(1h-pyrazol-3-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842977-10.0g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
Enamine | EN300-842977-0.25g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
Enamine | EN300-842977-2.5g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
Enamine | EN300-4063095-0.25g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 0.25g |
$906.0 | 2023-09-02 | ||
Enamine | EN300-4063095-0.1g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 0.1g |
$867.0 | 2023-09-02 | ||
Enamine | EN300-4063095-10g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 10g |
$4236.0 | 2023-09-02 | ||
Enamine | EN300-842977-5.0g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
Enamine | EN300-842977-0.5g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
Enamine | EN300-4063095-2.5g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 2.5g |
$1931.0 | 2023-09-02 | ||
Enamine | EN300-4063095-0.05g |
2-fluoro-4-(1H-pyrazol-3-yl)benzaldehyde |
2008564-74-5 | 0.05g |
$827.0 | 2023-09-02 |
2-Fluoro-4-(1h-pyrazol-3-yl)benzaldehyde 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
9. Book reviews
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
2-Fluoro-4-(1h-pyrazol-3-yl)benzaldehydeに関する追加情報
2-Fluoro-4-(1H-Pyrazol-3-yl)benzaldehyde: A Versatile Compound in Modern Pharmaceutical Research
2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde (CAS No. 2008564-74-5) is a unique and highly versatile compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its distinctive chemical structure, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and synthetic organic chemistry. In this article, we will delve into the properties, synthesis, and recent advancements in the study of 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde, highlighting its significance in modern scientific research.
The chemical structure of 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde is composed of a benzaldehyde moiety substituted with a fluoro group at the 2-position and a 1H-pyrazol-3-yl group at the 4-position. The presence of these functional groups imparts unique physical and chemical properties to the molecule, making it an attractive candidate for a wide range of applications. The fluoro substitution enhances the compound's lipophilicity and metabolic stability, while the pyrazole ring provides additional reactivity and bioactivity.
Recent studies have explored the potential of 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde as a building block in the synthesis of more complex molecules. For instance, researchers have utilized this compound as a key intermediate in the development of novel anti-inflammatory agents. The pyrazole ring is known for its anti-inflammatory properties, and the fluoro substitution enhances these effects by improving the compound's ability to penetrate biological membranes. This has led to the synthesis of several derivatives that exhibit potent anti-inflammatory activity in vitro and in vivo.
In addition to its anti-inflammatory properties, 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde has also shown promise as a lead compound in the development of anticancer drugs. Studies have demonstrated that this compound can selectively inhibit certain cancer cell lines, particularly those overexpressing specific enzymes or receptors. The mechanism of action involves disrupting key signaling pathways that are crucial for cancer cell survival and proliferation. This makes 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde a valuable starting point for designing more effective anticancer agents.
The synthetic accessibility of 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde has further contributed to its popularity in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One common approach involves the reaction of 2-fluorobenzaldehyde with 3-methylpyrazole in the presence of a suitable catalyst. This method yields high purity products with good yields, making it suitable for industrial-scale production.
Beyond its direct applications in drug discovery, 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde has also been used as a probe molecule in biochemical assays. Its unique structure allows it to interact with specific protein targets, providing valuable insights into protein-ligand interactions and molecular recognition processes. This information is crucial for understanding the mechanisms underlying various diseases and developing targeted therapies.
The versatility of 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde extends to its use as a fluorescent probe in cellular imaging studies. The fluoro substitution enhances the compound's fluorescence properties, making it an excellent candidate for real-time monitoring of cellular processes. Researchers have utilized this property to study various biological phenomena, such as cell signaling pathways and drug delivery mechanisms.
In conclusion, 2-Fluoro-4-(1H-pyrazol-3-yl)benzaldehyde (CAS No. 2008564-74-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and versatile properties make it an invaluable tool for scientists working in drug discovery, medicinal chemistry, and synthetic organic chemistry. As research continues to uncover new applications and mechanisms of action, it is clear that this compound will play an increasingly important role in advancing our understanding of human health and disease.
2008564-74-5 (2-Fluoro-4-(1h-pyrazol-3-yl)benzaldehyde) Related Products
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 68894-07-5(68890-66-4 (Olamine))
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 54759-99-8(4-hydrazinyl-2-methylpyrimidine)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)




